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Overview
Description
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzo[d][1,3]dioxole and ethoxyphenyl groups. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Substitution Reactions: The benzo[d][1,3]dioxole and ethoxyphenyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the substituted piperidine with the benzo[d][1,3]dioxole moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include exploring its pharmacological properties, such as its activity as a receptor agonist or antagonist.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine would depend on its specific biological target. Generally, it might interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine
- (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-hydroxyphenyl)piperidine
Uniqueness
The uniqueness of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3 |
InChI Key |
NRDNQJUHWODZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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